

An In-Depth Technical Guide to Bucharaine (CAS Number: 21059-47-2)

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Compound of Interest

Compound Name: *Bucharaine*

Cat. No.: B000069

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine (CAS: 21059-47-2) is a naturally occurring monoterpenoid quinoline alkaloid isolated from plants of the *Haplophyllum* genus, notably *Haplophyllum bucharicum*. This technical guide provides a comprehensive overview of the current scientific knowledge on **Bucharaine**, including its chemical properties, synthesis, reported biological activities, and a discussion of its potential mechanisms of action. Due to the limited availability of specific quantitative data and detailed experimental protocols for **Bucharaine** in publicly accessible literature, this guide also presents representative methodologies for the synthesis and biological evaluation of quinoline alkaloids, alongside available spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of **Bucharaine** and related compounds.

Chemical and Physical Properties

Bucharaine is classified as a monoterpenoid quinoline alkaloid, featuring a quinoline core structure linked to a C10 monoterpenoid unit.^[1] This structural characteristic is relatively uncommon among quinoline alkaloids and is a key contributor to its distinct chemical properties and potential biological activities.^[1]

Property	Value	Source
CAS Number	21059-47-2	N/A
Molecular Formula	C ₁₉ H ₂₅ NO ₄	[2]
Molecular Weight	331.4 g/mol	[2]
InChI Key	PBWIOAMUZKICDN-JLHYYAGUSA-N	[2]
Observed m/z ([M-H] ⁻)	330.1711	[2]
Calculated Exact Mass	331.178358	[2]

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **Bucharaine** is not readily available in the reviewed literature, the general principles of quinoline alkaloid synthesis can be applied. Several named reactions are fundamental to the construction of the quinoline core.

Representative Synthetic Strategies for the Quinoline Core

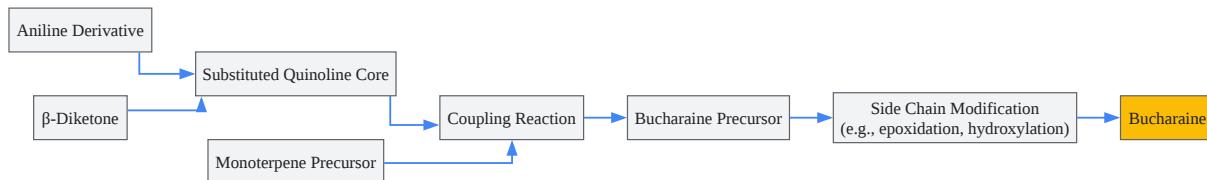
The following are established methods for the synthesis of the quinoline scaffold, which could be adapted for the synthesis of **Bucharaine** precursors.

- **Skraup Synthesis:** This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.
- **Doebner-von Miller Reaction:** A variation of the Skraup synthesis, this method uses α,β -unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.
- **Friedländer Synthesis:** This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl group.

- Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β -diketone in the presence of an acid catalyst.

Hypothetical Synthetic Workflow for Bucharaine

A plausible synthetic route to **Bucharaine** would likely involve the synthesis of the quinoline core, followed by the attachment and modification of the monoterpene side chain.



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Caption: Hypothetical workflow for **Bucharaine** synthesis.

Biological Activities and Potential Mechanisms of Action

Research into the specific biological activities of **Bucharaine** is still in its early stages. However, preliminary studies and the known pharmacological effects of other quinoline alkaloids suggest several potential therapeutic applications.

Reported and Potential Biological Activities

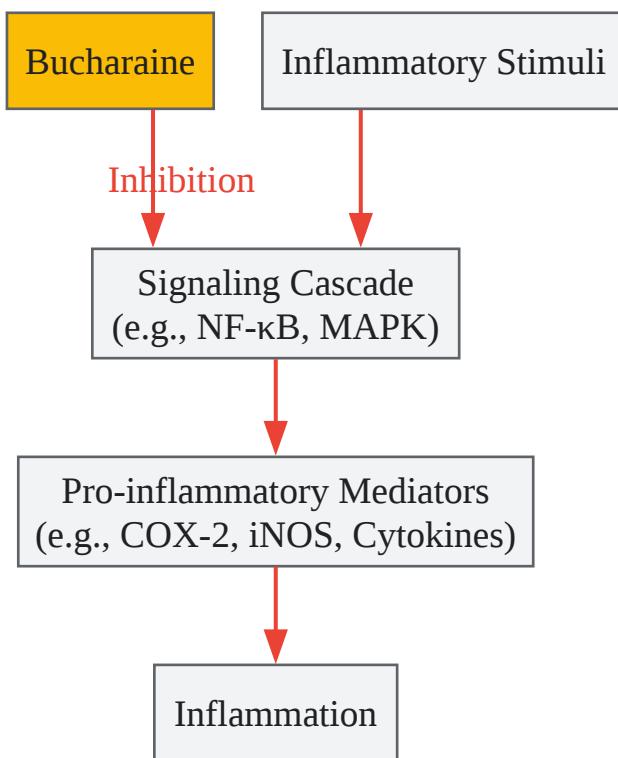
- Sedative and Hypothermic Effects: **Bucharaine** has been reported to possess sedative properties.^[3]
- Anti-inflammatory and Antioxidant Activity: As a member of the quinoline alkaloid class, **Bucharaine** is suggested to have potential anti-inflammatory and antioxidant effects.^[1]

- Anticancer Potential: While specific cytotoxic data for **Bucharaine** is lacking, quinoline alkaloids, in general, are known to exhibit antitumor properties.[1][4] The essential oils from *Haplophyllum tuberculatum*, a related species, have shown cytotoxic activity against liver and lung cancer cell lines.

Mechanism of Action

The precise molecular mechanism of action for **Bucharaine** has not been fully elucidated. For many quinoline alkaloids, their biological effects are attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways.[4]

Given the reported anti-inflammatory potential, a hypothetical mechanism could involve the inhibition of key inflammatory mediators.



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Caption: Hypothetical anti-inflammatory mechanism of **Bucharaine**.

Experimental Protocols

Detailed experimental protocols specifically for **Bucharaine** are scarce. Therefore, this section provides representative protocols for assessing the biological activities commonly associated with quinoline alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

- Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of **Bucharaine** (typically ranging from 0.1 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
- MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

- Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at

various concentrations.

- Incubation: Incubate the mixture at 37°C for 20 minutes.
- Heating: Induce denaturation by heating the mixture at 51°C for 20 minutes.
- Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.
- Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

In Vivo Sedative and Hypothermic Activity (Rodent Model)

This protocol outlines a general procedure for evaluating the sedative and hypothermic effects of a compound in mice or rats. All animal experiments must be conducted in accordance with approved ethical guidelines.

- Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
- Baseline Measurements: Record the baseline rectal temperature and locomotor activity of each animal.
- Compound Administration: Administer **Bucharaine** (at various doses) or a vehicle control intraperitoneally or orally.
- Post-treatment Monitoring:
 - Hypothermic Effect: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.
 - Sedative Effect: Assess locomotor activity using an open-field test or an activity meter at the same time intervals.
- Data Analysis: Compare the changes in body temperature and locomotor activity between the treated and control groups.

Spectroscopic Data

While a complete set of assigned NMR and IR spectra for **Bucharaine** is not readily available in the searched literature, some mass spectrometry data has been reported.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) has been used to confirm the molecular formula of **Bucharaine**.

- Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
- Observed m/z ($[M-H]^-$): 330.1711[2]
- Calculated Exact Mass for $C_{19}H_{25}NO_4$: 331.178358[2]

The fragmentation pattern of quinoline alkaloids in mass spectrometry often involves the cleavage of the side chain and rearrangements of the quinoline core.

Representative Spectroscopic Data for Quinoline Alkaloids

- 1H NMR: Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts of the monoterpenoid side chain protons would be expected in the aliphatic and olefinic regions of the spectrum.
- ^{13}C NMR: The carbon atoms of the quinoline ring generally resonate between δ 120-160 ppm. The carbons of the side chain would appear at chemical shifts characteristic of their respective functional groups (alkane, alkene, alcohol).
- Infrared (IR) Spectroscopy: Characteristic IR absorption bands for a molecule like **Bucharaine** would include:
 - O-H stretching (for the hydroxyl groups) around $3200-3600\text{ cm}^{-1}$ (broad).
 - C-H stretching (aromatic and aliphatic) around $2850-3100\text{ cm}^{-1}$.
 - C=C and C=N stretching (in the quinoline ring) around $1500-1600\text{ cm}^{-1}$.

- C-O stretching (for the ether and alcohol functionalities) around 1000-1300 cm⁻¹.

Conclusion and Future Directions

Bucharaine is a monoterpenoid quinoline alkaloid with potential therapeutic applications, particularly in the areas of sedation, anti-inflammatory, and anticancer activities. However, the current body of scientific literature on **Bucharaine** is limited. Further research is warranted to:

- Elucidate the precise molecular mechanisms of action and identify its specific cellular targets.
- Conduct comprehensive in vitro and in vivo studies to quantify its biological activities and establish a clear pharmacological profile.
- Develop and optimize a synthetic route for **Bucharaine** and its analogs to facilitate structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.
- Fully characterize its spectroscopic properties to aid in its identification and analysis.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the existing knowledge and highlighting the key areas for future investigation into the promising potential of **Bucharaine**.

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